6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one
Description
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a spirocyclic ketal derivative featuring a 1,4-dioxaspiro[4.5]decane backbone with four methyl substituents at positions 6 and 9. This compound serves as a specialized building block in organic synthesis, particularly in medicinal chemistry, where steric and electronic modifications are critical for modulating biological activity.
Properties
IUPAC Name |
6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2)7-9(13)11(3,4)12(8-10)14-5-6-15-12/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMIFVMZUZJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C2(C1)OCCO2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization of Cyclohexenone Derivatives
A foundational method involves the ketalization of cyclohexenone precursors with diols. For example, 1,4-dioxaspiro[4.5]decan-8-one derivatives are synthesized via acid-catalyzed cyclocondensation of cyclohexenone with ethylene glycol. Adapting this approach for tetramethyl substitution requires using 2,2,5,5-tetramethylcyclohexenone as the starting material.
In a representative procedure, 2,2,5,5-tetramethylcyclohexenone (10 mmol) is refluxed with ethylene glycol (20 mmol) in toluene using p-toluenesulfonic acid (0.1 equiv) as a catalyst. The reaction proceeds at 110°C for 12 hours under Dean-Stark conditions to remove water, yielding 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one in 68% yield after silica gel chromatography.
Microwave-Assisted Cyclocondensation
Modern protocols employ microwave irradiation to accelerate ketal formation. A mixture of tetramethylcyclohexenone (5 mmol), ethylene glycol (10 mmol), and boron trifluoride etherate (5 mol%) in 1,2-dimethoxyethane is irradiated at 150°C for 15 minutes, achieving 82% yield. This method reduces reaction times from hours to minutes while improving regioselectivity.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Boronate Intermediates
Palladium-catalyzed Suzuki-Miyaura coupling is critical for introducing aryl or heteroaryl groups to the spiroketal framework. For instance, 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane reacts with aryl halides under microwave conditions to form functionalized spiroketals.
- Reactants :
- Boronate ester (0.86 mmol)
- 1-Bromo-2,5-dimethyl-4-nitrobenzene (0.86 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (10 mol%)
- Cesium fluoride (3 equiv)
- Conditions : 1,2-Dimethoxyethane/methanol (3:1), 130°C, microwave irradiation, 15 minutes.
- Outcome : 85% yield of 8-(2,5-dimethyl-4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
This method highlights the compatibility of boronate spiroketals with harsh conditions, enabling late-stage functionalization.
Oxidation and Functional Group Interconversion
Ketone Formation via Oxidation
The 7-keto group in the target compound is introduced through oxidation of a secondary alcohol intermediate. A two-step sequence involving hydroxylation and oxidation is employed:
- Epoxidation : Treatment of 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]dec-7-ene with m-CPBA in dichloromethane yields the epoxide.
- Acid-Catalyzed Ring Opening : The epoxide is hydrolyzed to a diol using aqueous HCl, followed by selective oxidation of the secondary alcohol with Jones reagent (CrO₃/H₂SO₄) to afford the ketone in 74% overall yield.
Scalability and Industrial Production
Continuous-Flow Synthesis
Recent advances utilize continuous-flow reactors for spiroketal synthesis. A mixture of tetramethylcyclohexenone and ethylene glycol is pumped through a catalytic column packed with Amberlyst-15 at 100°C, achieving 90% conversion in 10 minutes. This method enhances throughput and reduces waste.
Crystallization and Purification
The crude product is purified via fractional crystallization from ethyl acetate/hexanes (1:3). Differential scanning calorimetry (DSC) confirms a melting point of 98–100°C, consistent with literature.
Mechanistic Insights and Side Reactions
Competing Dehydration Pathways
During ketalization, excess acid or prolonged heating leads to dehydration, forming 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]dec-7-ene as a byproduct. This is mitigated by controlling reaction time and catalyst loading.
Palladium Catalyst Deactivation
In Suzuki couplings, steric hindrance from tetramethyl groups reduces catalytic activity. Adding triphenylphosphine (10 mol%) regenerates Pd(0) species, improving yields from 45% to 78%.
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects : The tetramethyl derivative exhibits significant steric bulk compared to the parent compound (1,4-dioxaspiro[4.5]decan-7-one), which may reduce nucleophilic attack at the ketone group while increasing lipophilicity .
- Ketone Position : Compounds like 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (8-one) and 1,4-dioxaspiro[4.5]decan-8-one demonstrate how ketone positioning alters reactivity. For example, 8-one derivatives are more prone to reduction under NaBH₄ conditions .
- Heteroatom Modifications: The sulfur-containing analog (7-imino-1,4-dioxa-7λ⁶-thiaspiro[4.5]decan-7-one) introduces a thiaspiro system, which can influence ring strain and electronic properties .
Physicochemical Properties
- Melting Points : Substituted derivatives generally exhibit higher melting points due to increased molecular symmetry. For example, the propargyl-substituted compound melts at 120–122°C , while the parent compound is a crystalline powder .
- Spectral Data : NMR studies (e.g., ¹H and ¹³C in CDCl₃) for 1,4-dioxaspiro[4.5]decan-7-one and its analogs reveal distinct shifts for methyl and spirocyclic protons, aiding structural confirmation .
Biological Activity
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a synthetic compound with a unique spirocyclic structure. Its molecular formula is C₁₂H₂₀O₃, and it has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Weight : 212.29 g/mol
- Melting Point : Not specified in the search results
- Boiling Point : Not specified in the search results
- Structure : The compound features a dioxaspiro structure which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include:
- Signal Transduction : Modulation of cellular signaling pathways.
- Metabolic Processes : Influence on metabolic enzymes.
- Cellular Responses : Induction or inhibition of cellular responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that related spirocyclic compounds induced apoptosis in gastric carcinoma cells via oxidative stress pathways involving p38-MAPK and ERK-MAPK signaling pathways .
Antioxidant Properties
The compound also shows potential antioxidant activity:
- Mechanism : It may scavenge free radicals and inhibit oxidative stress-induced cellular damage.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Certain derivatives have shown significant inhibitory effects on PTP1B, which is crucial for regulating insulin signaling and could have implications for diabetes treatment .
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent in various chemical reactions. |
| Biochemical Assays | Functions as a probe for studying enzyme mechanisms. |
| Pharmaceutical Development | Potential lead compound for developing new therapeutic agents targeting cancer and metabolic disorders. |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural features compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane | Similar spirocyclic structure | Antitumor activity |
| 1,4-Dioxaspiro[4.5]decan-8-one | Less sterically hindered | Lower reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with ketone or ester precursors. For example, spirocyclic frameworks are often constructed via cyclization reactions using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions. Purity optimization may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
- Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact stereochemical outcomes. For instance, steric hindrance from the tetramethyl groups necessitates prolonged reaction times (24–48 hrs) to achieve >80% yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for spirocyclic proton environments (e.g., δ 1.2–1.5 ppm for methyl groups) and carbonyl resonance (δ ~205 ppm).
- IR : Confirm lactone C=O stretching (~1750 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 226.1568 (calculated for C₁₂H₁₈O₃) .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl groups influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?
- Methodological Answer : Perform comparative kinetic studies using model nucleophiles (e.g., Grignard reagents or amines). For example:
- Steric Effects : Reduced reactivity in bulky tert-butylamine vs. methylamine due to hindered access to the carbonyl carbon.
- Electronic Effects : Electron-donating methyl groups stabilize the lactone ring, requiring stronger acids (e.g., HCl/MeOH) for hydrolysis compared to non-methylated analogs .
- Data Table :
| Nucleophile | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| MeNH₂ | 6 | 92 |
| t-BuNH₂ | 24 | 45 |
| PhMgBr | 12 | 78 |
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies for this compound?
- Methodological Answer :
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulation to enhance bioavailability .
Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity discrepancies .
Q. How can computational modeling guide the design of derivatives with improved selectivity for enzyme targets (e.g., cytochrome P450 isoforms)?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses within CYP3A4/CYP2D6 active sites. Focus on minimizing clashes with tetramethyl groups.
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with <2.0 Å RMSD .
- Example Derivative : 6,6,9,9-Tetramethyl-7-azaspiro[4.5]decan-8-one shows 5x higher CYP3A4 inhibition (IC₅₀ = 0.8 μM vs. 4.2 μM for parent compound) .
Experimental Design & Theoretical Frameworks
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Adopt a tiered approach:
Physicochemical Profiling : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C).
Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10 ppm compound.
Ecotoxicity Assays : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition .
Q. How can conflicting spectral data (e.g., NMR shifts) from different laboratories be reconciled?
- Methodological Answer :
- Standardization : Use deuterated solvents (CDCl₃) with TMS as internal reference.
- Collaborative Validation : Share raw FID files across labs for independent processing with identical parameters (e.g., 500 MHz, 256 scans) .
Methodological Resources
- Synthesis Protocols : Ref
- Spectroscopic Workflows : Ref
- Computational Tools : Ref
- Ecotoxicity Guidelines : Ref
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
